(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
Overview
Description
“(6-Methylpyridin-2-Yl)Methanamine Hydrochloride” is a chemical compound with the CAS Number 1365836-53-8 . It has a molecular weight of 158.63 . The IUPAC name for this compound is (6-methyl-2-pyridinyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(6-Methylpyridin-2-Yl)Methanamine Hydrochloride” is 1S/C7H10N2.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5,8H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(6-Methylpyridin-2-Yl)Methanamine Hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Scientific Research Applications
Catalysis and Polymerization : Kwon et al. (2015) discuss the synthesis and characterization of zinc(II) complexes with (6-Methylpyridin-2-yl)methanamine derivatives. These complexes are pre-catalysts for the production of polylactide, a biodegradable polymer, indicating their potential use in sustainable materials science (Kwon, Nayab, & Jeong, 2015).
Complex Chemistry and Biological Sensing : Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which includes derivatives of (6-Methylpyridin-2-yl)methanamine. These compounds have applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Water Oxidation Activity : Radaram et al. (2011) describe the synthesis and water oxidation activity of mononuclear ruthenium complexes with ligands including tris(6-methyl-2-pyridylmethyl)amine. This demonstrates the potential of (6-Methylpyridin-2-yl)methanamine derivatives in catalyzing water oxidation, a reaction important in energy conversion processes (Radaram, Ivie, Singh, Grudzien, Reibenspies, Webster, & Zhao, 2011).
Synthesis of Novel Compounds with Antimicrobial Activity : Rao et al. (2013) detail the synthesis of a novel azetidine derivative of (6-Methylpyridin-2-yl)methanamine and its evaluation for antibacterial and antifungal activity. This highlights its potential in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Photocytotoxicity in Cancer Treatment : Basu et al. (2015) report on iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, including derivatives of (6-Methylpyridin-2-yl)methanamine, for their uptake in cancer cells and remarkable photocytotoxicity. This suggests potential applications in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Synthesis and Biological Evaluation of Quinoline Derivatives : Thomas, Adhikari, and Shetty (2010) synthesized a series of (6-Methylpyridin-2-yl)methanamine derivatives with notable antibacterial and antifungal activities. These compounds have potential applications in developing new antimicrobial drugs (Thomas, Adhikari, & Shetty, 2010).
Safety And Hazards
The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
(6-methylpyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRHDUMLUMKGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743730 | |
Record name | 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-2-Yl)Methanamine Hydrochloride | |
CAS RN |
1365836-53-8 | |
Record name | 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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